Fmoc-2,5-difluoro-L-homophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,5-difluoro-L-homophenylalanine is a synthetic amino acid derivative It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis The compound also contains two fluorine atoms attached to the phenyl ring, making it a difluorinated analog of L-homophenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine typically involves multiple steps One common method starts with the protection of the amino group of L-homophenylalanine using the Fmoc groupThe reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of robust and scalable fluorination techniques is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,5-difluoro-L-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of difluorinated phenyl ketones or carboxylic acids.
Reduction: Formation of difluorinated phenyl alcohols.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Fmoc-2,5-difluoro-L-homophenylalanine is used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. The difluorinated phenyl ring can impart unique properties to the resulting peptides, such as increased stability and altered electronic characteristics .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The incorporation of fluorine atoms can affect the binding affinity and specificity of peptides to their targets .
Medicine
The presence of fluorine atoms can enhance the metabolic stability and bioavailability of peptide drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of Fmoc-2,5-difluoro-L-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and peptide bond formation. The difluorinated phenyl ring can interact with molecular targets through hydrophobic interactions and hydrogen bonding. The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-homophenylalanine: Similar structure but without fluorine atoms.
Fmoc-2,3-difluoro-L-homophenylalanine: Difluorinated at different positions on the phenyl ring.
Fmoc-3,4-difluoro-L-homophenylalanine: Another positional isomer with fluorine atoms at different positions.
Uniqueness
Fmoc-2,5-difluoro-L-homophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other difluorinated analogs. The specific arrangement of fluorine atoms can also affect the compound’s interactions with molecular targets, potentially leading to unique biological and chemical properties .
Properties
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOCQWVOWRXWCO-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.